molecular formula C16H15N7 B2389885 2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile CAS No. 337920-03-3

2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile

Cat. No.: B2389885
CAS No.: 337920-03-3
M. Wt: 305.345
InChI Key: HLNNKQLCUWHCKE-UHFFFAOYSA-N
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Description

2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile is a heterocyclic compound that contains both pyridine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine are well-known pyridine derivatives with significant biological roles.

Uniqueness

Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and development .

Properties

IUPAC Name

2-amino-6-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7/c17-10-12-9-13(11-18)16(21-15(12)19)23-7-5-22(6-8-23)14-3-1-2-4-20-14/h1-4,9H,5-8H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNNKQLCUWHCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=C(C(=N3)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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